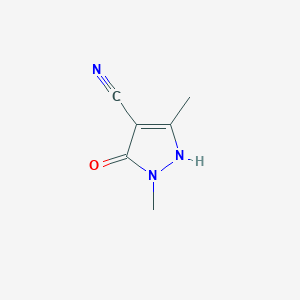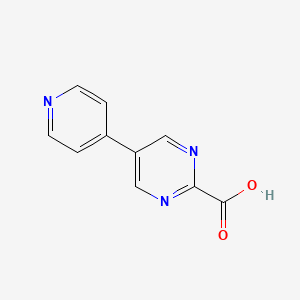
5-Pyridin-4-ylpyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyridin-4-ylpyrimidine-2-carboxylic acid is an organic compound with the molecular formula C10H7N3O2 It is a heterocyclic compound containing both pyridine and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminopyridine with cyanoacetic acid under basic conditions to form the intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Pyridin-4-ylpyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine or pyrimidine rings.
Wissenschaftliche Forschungsanwendungen
5-Pyridin-4-ylpyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s effects are mediated through interactions with these molecular targets, leading to changes in cellular signaling and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridine-2-carboxylic acid
- Pyridine-3-carboxylic acid
- Pyridine-4-carboxylic acid
- Pyrimidine-2-carboxylic acid
- Pyrimidine-4-carboxylic acid
Uniqueness
5-Pyridin-4-ylpyrimidine-2-carboxylic acid is unique due to the presence of both pyridine and pyrimidine rings in its structure This dual-ring system provides distinct electronic and steric properties, making it a versatile scaffold for the development of novel compounds with diverse biological activities
Eigenschaften
Molekularformel |
C10H7N3O2 |
|---|---|
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
5-pyridin-4-ylpyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)9-12-5-8(6-13-9)7-1-3-11-4-2-7/h1-6H,(H,14,15) |
InChI-Schlüssel |
MFAPFGLAJPBAQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CN=C(N=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[4-(2-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13163660.png)
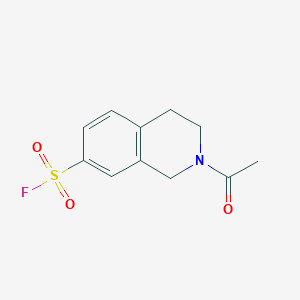
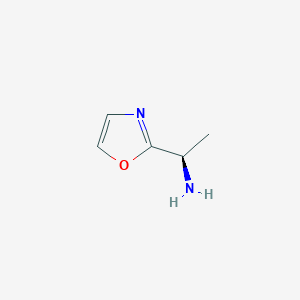
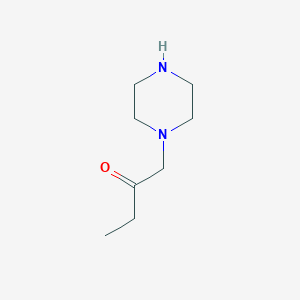

![2-(Aminomethyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13163690.png)

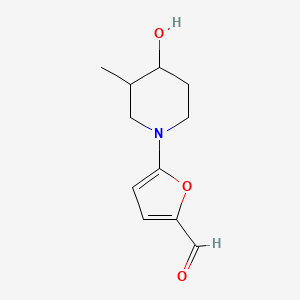
![1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13163702.png)

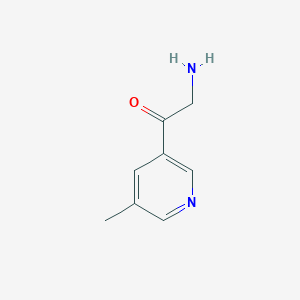

![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13163719.png)
